molecular formula C14H12O2 B1664615 4-Methoxybenzophenone CAS No. 611-94-9

4-Methoxybenzophenone

Cat. No.: B1664615
CAS No.: 611-94-9
M. Wt: 212.24 g/mol
InChI Key: SWFHGTMLYIBPPA-UHFFFAOYSA-N
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Description

4-Methoxybenzophenone, also known as (4-methoxyphenyl)(phenyl)methanone, is an organic compound with the molecular formula C14H12O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring. This compound is widely used in various industrial applications, including the synthesis of UV-absorbers, dyes, drugs, fragrances, and insecticides .

Mechanism of Action

Preparation Methods

4-Methoxybenzophenone can be synthesized through several methods, with the Friedel–Crafts acylation being the most prominent. This method involves the reaction of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield this compound .

Another green synthesis method involves the use of benzoic acid as the acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This method is environmentally friendly, as it avoids the use of harmful reagents and produces water as the only byproduct .

Chemical Reactions Analysis

4-Methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

4-Methoxybenzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHGTMLYIBPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209995
Record name 4-Methoxybenzophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-94-9
Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-methoxybenzophenone
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Record name 4-METHOXYBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Anisole (0.1 mole, 10.8 grams) and benzoyl chloride (0.1 mole, 14 grams) were dissolved in 200 milliliters of hexane and stirred at room temperature while 15 grams of anhydrous aluminum chloride were added slowly over a period of 15 minutes. The reaction mixture was stirred an additional 15 minutes and then the hexane decanted. The resulting viscous residue in the reaction flask was carefully hydrolyzed with 200 milliliters of a mixture of ice and dilute hydrochloric acid. The resulting organic fraction was taken up in dichloromethane and the resulting solution washed with water. Dichloromethane solvent was removed on a rotary evaporator leaving an oil product that solidified on standing. The solidified product was broken-up, washed with two 50 milliliters portions of pentane, and suction dried yielding 4-methoxybenzophenone.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

370 mg of benzoylchloride were reacted with 12 ml anisole to give the benzoylated product 4-methoxybenzophenone in 47% yield. The catalyst used is a HS—AlF3 metal fluoride on a Al2O3 support prepared according to the present invention, which is used in an amount of 300 mg. The reaction is carried out in a discontinuous batch process at 60° C. under reflux with stirring.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To an agitated mixture of lithium Chloride (3.18 g., 0.075 mole) and aluminium chloride (20 g., 0.15 mole) in dichloroethane cooled to below -10° C. was added anisole (5.41 g.,-0.05 mole) and benzoyl chloride (7.03 g., 0.05 mole) in dichloroethane (10ml). The reaction mixture was held below -10° C. for one hour then allowed to come to room temperature overnight. The 4-methoxybenzophenone produced (9.55 g., 90.1% yield) had a gas chromatograph/mass spectrometer estimated purity of over 95% with 2% ortho isomers.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Quantity
7.03 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90.1%

Synthesis routes and methods V

Procedure details

A mixture of 5.4 gm (0.05 moles) of anisole and 7.0 gm (0.05) moles of benzoyl chloride and 0.5 gm of boron carbide was placed in 50 ml of benzene. This mixture was allowed to react as described in Example 3. A yield of 48.2% of p-methoxy benzophenone was obtained, and 0.5 gm of the boron carbide catalysts was recovered.
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 0.05 )
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-methoxybenzophenone?

A1: The molecular formula of this compound is C14H12O3, and its molecular weight is 228.24 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including:* Infrared (IR) spectroscopy: This technique identifies functional groups present in the molecule. [, , , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides information about the structure and bonding of the molecule. [, , ]* Ultraviolet-Visible (UV-Vis) spectroscopy: UV-Vis measures the absorption and transmission of light by the molecule, providing insights into its electronic structure. [, , , , , , , ]

Q3: How does this compound perform as a UV absorber in different materials?

A3: this compound is widely used as a UV absorber in various materials, including plastics, cosmetics, and sunscreens. Its effectiveness stems from its ability to absorb UV radiation and dissipate the energy harmlessly, preventing degradation of the material. [, , , , , ]

Q4: How stable is this compound under UV irradiation?

A4: While this compound itself is a UV absorber, prolonged exposure to UV radiation can lead to its degradation. This degradation is more pronounced in certain formulations, such as those containing octocrylene. [, ]

Q5: Are there strategies to improve the stability of this compound in formulations?

A5: Yes, combining this compound with other UV filters, like 2-hydroxy-4-methoxybenzophenone (BP3), can enhance its photostability and reduce radical formation during UV exposure. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily known for its UV-absorbing properties. Limited research explores its use in photo-induced graft reactions. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic transitions and geometry of this compound and its metal complexes. []

Q8: How do structural modifications of the benzophenone core affect estrogenic activity?

A8: Research indicates that the presence and position of hydroxyl groups on the benzophenone ring significantly impact estrogenic activity. For example, benzophenones with a hydroxyl group at the 4-position exhibit stronger estrogenic activity compared to those without, or with hydroxyl groups at other positions. Additionally, a chlorine atom in the hydrophobic moiety tends to enhance activity, while an additional hydroxyl group in the same region may reduce it. []

Q9: What are the major metabolites of this compound in mammals?

A9: this compound is metabolized into various compounds in the body, with 2,4-dihydroxybenzophenone (DHB) being a major metabolite identified in both in vivo and in vitro studies. Other metabolites include 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) and 2,3,4-trihydroxybenzophenone (THB), alongside their glucuronide and/or sulfate conjugates. [, ]

Q10: Does this compound pose any toxicological concerns?

A10: this compound has raised concerns due to its potential for endocrine disruption. Studies highlight its estrogenic and antiandrogenic activities, which may impact reproductive health. [, , ]

Q11: Has this compound been detected in the environment?

A11: Yes, this compound and its metabolites have been identified as emerging contaminants in various environmental compartments, including water bodies, sediment, and sewage sludge, raising concerns about their potential ecological impact. [, , ]

Q12: What is being done to address the environmental presence of this compound?

A12: Research is ongoing to develop effective strategies for mitigating the environmental impact of this compound. Advanced analytical techniques, such as those based on ionic liquids and up-and-down shaker-assisted dispersive liquid-liquid microextraction, are being developed to monitor and quantify these UV filters in environmental samples. []

Q13: What analytical techniques are used to quantify this compound and its metabolites?

A13: Several analytical techniques are employed to measure this compound and its metabolites in various matrices:* High-Performance Liquid Chromatography (HPLC): This method separates and quantifies different components within a mixture. [, , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry, allowing for accurate quantification even at low concentrations. [, , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for analyzing volatile and semi-volatile compounds. []

Q14: Are there alternatives to using this compound as a UV filter?

A14: Research is exploring alternative UV filters, including those derived from natural sources, to address concerns associated with this compound and other synthetic UV filters. These alternatives aim to provide effective UV protection while minimizing potential health and environmental risks. [, ]

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